molecular formula C10H16N2O B13568463 2-Isobutoxy-4-methylpyridin-3-amine

2-Isobutoxy-4-methylpyridin-3-amine

Cat. No.: B13568463
M. Wt: 180.25 g/mol
InChI Key: IERJRHBETLEJDY-UHFFFAOYSA-N
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Description

2-Isobutoxy-4-methylpyridin-3-amine is a chemical compound with the molecular formula C10H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxy-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isobutoxy-4-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-4-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison: 2-Isobutoxy-4-methylpyridin-3-amine is unique due to its isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-methyl-2-(2-methylpropoxy)pyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7(2)6-13-10-9(11)8(3)4-5-12-10/h4-5,7H,6,11H2,1-3H3

InChI Key

IERJRHBETLEJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OCC(C)C)N

Origin of Product

United States

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